
An In-Depth Technical Guide to the Spectral Data
Analysis of Homogeraniol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Homogeraniol

Cat. No.: B12724323 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data of Homogeraniol,
a significant acyclic monoterpenoid alcohol. The document delves into the Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of Homogeraniol, offering

detailed experimental protocols and data interpretation. This guide is intended to serve as a

valuable resource for researchers and professionals involved in natural product chemistry,

organic synthesis, and drug development.

Introduction to Homogeraniol
Homogeraniol, systematically named (E)-4,8-dimethyl-3,7-nonadien-1-ol, is an organic

compound with the chemical formula C₁₁H₂₀O.[1] It is a homolog of geraniol, featuring an

additional methylene group in its carbon chain. This structural modification influences its

chemical and physical properties, making its spectral characterization crucial for its

identification and utilization in various research and development applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data
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The ¹H NMR spectrum of Homogeraniol provides information on the number of different types

of protons and their neighboring environments. The spectrum was recorded in deuterated

chloroform (CDCl₃).[2]

Table 1: ¹H NMR Spectral Data of Homogeraniol[2]

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

1.60 s 3H CH₃ at C-4

1.64 s 3H CH₃

1.68 s 3H CH₃ at C-4

1.95–2.15 s 4H CH₂CH₂

2.30 m 2H CH₂CH₂OH

3.60 t, J = 7 Hz 2H CH₂OH

4.95–5.25 m 2H vinyl H

s = singlet, t = triplet, m = multiplet

¹³C NMR Spectral Data
As of the latest data available, a publicly accessible, experimentally verified ¹³C NMR spectrum

specifically for Homogeraniol ((E)-4,8-dimethyl-3,7-nonadien-1-ol) is not readily available in

common spectral databases. However, based on the known structure and ¹³C NMR data of its

close structural isomer, 4,8-dimethyl-3,7-nonadien-2-ol, and general principles of ¹³C NMR

spectroscopy, a predicted spectrum can be inferred. The presence of eleven carbon atoms in

Homogeraniol will result in eleven distinct signals in its proton-decoupled ¹³C NMR spectrum,

assuming no accidental chemical shift equivalence.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for Homogeraniol
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Carbon Atom Predicted Chemical Shift (δ) ppm

C1 (-CH₂OH) 60-65

C2 (-CH₂-) 30-35

C3 (=CH-) 120-125

C4 (=C(CH₃)-) 135-140

C5 (-CH₂-) 35-40

C6 (-CH₂-) 25-30

C7 (=CH-) 123-128

C8 (=C(CH₃)₂) 130-135

C9 (-CH₃) 15-20

C10 (-CH₃) 15-20

C11 (-CH₃) 20-25

Experimental Protocol for NMR Spectroscopy
Sample Preparation:

Dissolve approximately 5-10 mg of purified Homogeraniol in about 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃).

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

Spectrometer: 300-500 MHz

Pulse Sequence: Standard single-pulse experiment

Number of Scans: 16-64

Relaxation Delay: 1-2 seconds
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Spectral Width: 0-12 ppm

Instrument Parameters (¹³C NMR):

Spectrometer: 75-125 MHz

Pulse Sequence: Proton-decoupled pulse sequence

Number of Scans: 1024-4096

Relaxation Delay: 2-5 seconds

Spectral Width: 0-220 ppm

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

IR Spectral Data
The IR spectrum of Homogeraniol was recorded as a neat liquid film.[2]

Table 3: IR Spectral Data of Homogeraniol[2]

Wavenumber (cm⁻¹) Intensity Assignment

3330 Strong, broad O-H stretch (alcohol)

2960 (sh) Strong C-H stretch (alkane)

2920 Strong C-H stretch (alkane)

1448 Medium C-H bend (alkane)

1435 (sh, m) Medium C-H bend (alkane)

1374 (m) Medium C-H bend (alkane)

1045 (s) Strong C-O stretch (primary alcohol)
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s = strong, m = medium, sh = shoulder

Experimental Protocol for IR Spectroscopy
Sample Preparation (Neat Liquid):

Place a drop of pure Homogeraniol onto the surface of a clean, dry salt plate (e.g., NaCl or

KBr).

Place a second salt plate on top of the first to create a thin liquid film between the plates.

Mount the plates in the spectrometer's sample holder.

Instrument Parameters:

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

Scan Range: 4000-400 cm⁻¹

Number of Scans: 16-32

Resolution: 4 cm⁻¹

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. It provides information about the molecular weight and

fragmentation pattern of a compound.

Mass Spectral Data
An experimental mass spectrum specifically for Homogeraniol is not readily available in public

databases. However, the expected molecular ion peak and fragmentation pattern can be

predicted based on its structure and the known fragmentation of similar acyclic monoterpene

alcohols. The molecular weight of Homogeraniol is 168.28 g/mol .[1]

Table 4: Predicted Key Fragments in the Mass Spectrum of Homogeraniol
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m/z Proposed Fragment Ion
Possible Fragmentation
Pathway

168 [C₁₁H₂₀O]⁺ Molecular Ion (M⁺)

150 [C₁₁H₁₈]⁺ Loss of H₂O (M⁺ - 18)

121 [C₉H₁₃]⁺
Loss of H₂O and subsequent

loss of C₂H₅

95 [C₇H₁₁]⁺ Allylic cleavage

69 [C₅H₉]⁺ Allylic cleavage

41 [C₃H₅]⁺ Allylic cleavage

Experimental Protocol for Mass Spectrometry
Sample Introduction (for a volatile liquid like Homogeraniol):

Direct Injection: Inject a small amount of the pure liquid sample directly into the ion source

using a heated probe.

Gas Chromatography-Mass Spectrometry (GC-MS): Inject a dilute solution of the sample

into a gas chromatograph to separate it from any impurities before it enters the mass

spectrometer.

Instrument Parameters (Electron Ionization - EI):

Ionization Mode: Electron Ionization (EI)

Electron Energy: 70 eV

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

Scan Range: m/z 30-300

Visualizations
Workflow for Spectral Data Analysis
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The following diagram illustrates the general workflow for the spectral analysis of a chemical

compound like Homogeraniol.

Sample Preparation

Data Acquisition

Data Analysis & Interpretation

Pure Homogeraniol Sample

Dissolve in CDCl3 Prepare Neat Film Dilute for GC-MS

NMR Spectrometer FTIR Spectrometer GC-MS System

1H & 13C NMR Spectra IR Spectrum Mass Spectrum

Structure Elucidation

Click to download full resolution via product page

Caption: General workflow for spectral data analysis of Homogeraniol.

Predicted Mass Spectral Fragmentation of
Homogeraniol
This diagram illustrates the predicted primary fragmentation pathways of Homogeraniol under

electron ionization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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